4-Chloro-2-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-2-(trifluoromethyl)aniline and related compounds has been extensively studied. For instance, 2-Chloro-4-aminophenol has been synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce variants of the compound with high yields and minimal environmental pollution (Wen Zi-qiang, 2007). Furthermore, the direct bis-ortho-chlorination of related anilines has been developed as an efficient method, highlighting the compound's versatility in synthetic chemistry (Jianqing Li et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethyl)aniline has been studied using techniques such as Fourier Transform-Infrared and Fourier Transform-Raman spectroscopy. These studies reveal details about the effects of substituent positions on the vibrational spectra and the molecular electrostatic potential surface of the molecule, providing insights into its chemical reactivity and interactions (B. Revathi et al., 2017).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 4-Chloro-2-(trifluoromethyl)aniline indicates its potential in creating non-linear optical (NLO) materials due to its significant first-order hyperpolarizability. The compound's ability to undergo various chemical reactions, including those involving electron density delocalization and charge transfer within the molecule, underscores its utility in advanced material synthesis and chemical studies (M. Arivazhagan et al., 2012).
Physical Properties Analysis
The physical properties of 4-Chloro-2-(trifluoromethyl)aniline, such as its vibrational characteristics and thermodynamic parameters, have been characterized to understand better its stability and behavior under different conditions. These properties are crucial for designing materials and chemicals that incorporate this compound as a building block (T. Karthick et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-(trifluoromethyl)aniline, including its reactivity and potential for forming various derivatives, have been explored through studies focusing on its electron-donating and withdrawing effects. These studies contribute to a comprehensive understanding of the compound's chemical behavior, which is essential for its application in synthesizing new materials and molecules (S. Saravanan et al., 2014).
Scientific Research Applications
Nonlinear Optical Material Properties
4-Chloro-2-(trifluoromethyl)aniline has been studied for its potential use in nonlinear optical (NLO) materials. Research involving its vibrational analysis through Fourier Transform-Infrared and Fourier Transform-Raman techniques has highlighted its possible applications in this domain. The study of its hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions suggest its suitability for NLO applications (Revathi et al., 2017).
Spectroscopic Studies
4-Chloro-2-(trifluoromethyl)aniline has been subject to detailed vibrational spectroscopic studies. These studies, including the analysis of its Fourier-transform infrared and FT-Raman spectra, have provided insights into its molecular structure and behavior. This research contributes to a deeper understanding of the molecule’s properties, which is essential for various scientific applications (Arivazhagan et al., 2012).
Synthesis of Pesticides and Herbicides
The compound has been identified as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. Its role in the preparation of these substances, along with the characteristics and applications of the derived pesticides and herbicides, have been summarized, highlighting its importance in agricultural chemistry (Zhou Li-shan, 2002).
Environmental Applications
In environmental science, 4-Chloro-2-(trifluoromethyl)aniline has been used as part of a method for determining residual chlorine in drinking water and environmental samples. This application utilizes its properties as an electrophilic coupling reagent, contributing to simple, sensitive, and rapid spectrophotometric methods for monitoring water quality (Al-Okab & Syed, 2008).
Organic Synthesis
This chemical has also found utility in the field of organic synthesis, such as in the preparation of isatin derivatives and various other organic compounds. The research in this area demonstrates the versatility of 4-Chloro-2-(trifluoromethyl)aniline as a building block in synthetic chemistry (Mao Zhenmin, 2008).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINWVPRKDIGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060000 | |
Record name | 4-Chloro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)aniline | |
CAS RN |
445-03-4 | |
Record name | 2-Trifluoromethyl-4-chloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-chloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-chloro-2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α,α,α-trifluoro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.